molecular formula C7H7BF2O3 B1586526 3,5-Difluoro-2-methoxyphenylboronic acid CAS No. 737000-76-9

3,5-Difluoro-2-methoxyphenylboronic acid

Cat. No. B1586526
M. Wt: 187.94 g/mol
InChI Key: JXQHRWOUVJRCSR-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxyphenylboronic acid (3,5-DFMPA) is an important reagent in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 3,5-DFMPA is also a useful reagent in the synthesis of polymers, polysaccharides, and other polymeric materials. It has been used in the synthesis of a variety of drugs, such as antifungal agents, antibiotics, and antiviral agents.

Scientific Research Applications

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, have contributed to understanding the mechanisms behind fluorescence quenching phenomena. These studies are crucial for developing fluorescent sensors and imaging agents, which have widespread applications in biology and chemistry. The research demonstrated that static quenching mechanisms are active, suggesting potential applications in designing fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalysis in Organic Synthesis

Boronic acids play a pivotal role in catalysis, as demonstrated by 3,5-Bis(perfluorodecyl)phenylboronic acid's application in facilitating direct amide condensation reactions. This showcases boronic acids' utility in green chemistry and organic synthesis, highlighting their importance in developing more efficient and environmentally friendly catalytic processes (Ishihara, Kondo, & Yamamoto, 2001).

Construction of Covalent Organic Frameworks (COFs)

Phenyl diboronic acid and its derivatives are instrumental in synthesizing covalent organic frameworks (COFs), which have a vast range of applications from gas storage to catalysis. The ability to create highly crystalline, porous structures with boronic acids underscores their potential in materials science, particularly in designing new materials with specific properties for targeted applications (Côté et al., 2005).

Enhancing Triplet Activity in Organic Phosphors

Boronic acid derivatives have been shown to significantly boost the triplet activity of organic phosphors without the need for heavy atoms. This discovery is particularly relevant in developing high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices, where triplet exciton harvesting can significantly enhance device efficiency (Huang et al., 2018).

Proton Exchange Membranes in Fuel Cells

In the development of fuel cell technology, boronic acid derivatives have contributed to synthesizing comb-shaped sulfonated polymers. These materials have shown promise as proton exchange membranes (PEMs), offering high proton conductivity and thermal stability, crucial for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHRWOUVJRCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370389
Record name 3,5-Difluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methoxyphenylboronic acid

CAS RN

737000-76-9
Record name 3,5-Difluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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